molecular formula C22H24N2O4 B15180928 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate CAS No. 94158-34-6

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate

Cat. No.: B15180928
CAS No.: 94158-34-6
M. Wt: 380.4 g/mol
InChI Key: WYSQBVHSFFNHKM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate is the maleate salt of mianserin, a tetracyclic antidepressant (TeCA) distinct from tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Mianserin’s base structure comprises a dibenzoazepine core fused with a piperazine ring, conferring unique receptor-binding properties . It is clinically used to treat major depressive disorder (MDD) and anxiety-associated depression due to its dual mechanism as a noradrenergic and specific serotonergic antidepressant (NaSSA) . The maleate salt enhances solubility and bioavailability compared to the free base, though most clinical studies reference its hydrochloride form (CAS 21535-47-7) .

Properties

CAS No.

94158-34-6

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WYSQBVHSFFNHKM-BTJKTKAUSA-N

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate typically involves multiple steps. The process begins with the formation of a suitable precursor, followed by a series of chemical reactions to build the complex structure of the compound. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties. These derivatives can be further utilized in different applications.

Scientific Research Applications

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: The compound is used in biochemical studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate exerts its effects involves specific molecular targets and pathways. The compound interacts with biological targets, such as enzymes or receptors, to modulate their activity. This interaction leads to various physiological responses, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Mianserin’s structural analogs include mirtazapine, 6-methoxymianserin, and impurities/derivatives synthesized during drug development. Key comparisons are outlined below:

Mirtazapine

  • Structural Difference : Mirtazapine (C₁₇H₁₉N₃, MW 265.36 g/mol) is a 6-aza derivative of mianserin, where an aromatic methine group is replaced with an sp² nitrogen atom .
  • Pharmacological Impact : This modification increases polar surface area (PSA) and reduces lipophilicity, lowering blood-brain barrier (BBB) penetration compared to mianserin (brain-to-blood ratio: 0.5 vs. 1.2) .
  • Receptor Affinity: Both compounds antagonize presynaptic α₂-adrenergic receptors, enhancing norepinephrine release. However, mirtazapine exhibits weaker 5-HT₃ receptor blockade, reducing side effects like nausea .

6-Methoxymianserin

  • Structural Modification : A methoxy group (-OCH₃) is introduced at position 6 of mianserin’s aromatic ring .
  • Functional Outcomes : In vitro studies show 6-methoxymianserin retains α₂-adrenergic antagonism but demonstrates altered 5-HT₂A/2C binding, leading to differential effects in animal models of depression .

Impurities and Derivatives

  • N-Oxide Impurity : Formed during mirtazapine synthesis, this derivative (C₁₇H₁₈N₃O) lacks antidepressant activity due to reduced receptor affinity .
  • Maleate vs.

Pharmacological Profile Comparison

Receptor Binding and Mechanisms

Compound α₂-Adrenergic Antagonism 5-HT₂A Antagonism 5-HT₃ Antagonism H₁ Histamine Blockade
Mianserin Maleate High (Ki = 2.1 nM) Moderate (Ki = 15 nM) High (Ki = 8 nM) Low
Mirtazapine High (Ki = 1.8 nM) Weak (Ki = 120 nM) None High (sedative effect)
6-Methoxymianserin Moderate (Ki = 5.4 nM) High (Ki = 9 nM) Moderate (Ki = 20 nM) Not reported

Data compiled from

Neurotransmitter Effects

  • Mianserin: Increases extracellular norepinephrine (NE) and serotonin (5-HT) by blocking α₂-autoreceptors and 5-HT₂/5-HT₃ heteroreceptors .
  • Mirtazapine : Enhances NE and 5-HT₁A-mediated transmission but lacks 5-HT₃ interaction, favoring anxiolytic effects .

Pharmacokinetic Properties

Parameter Mianserin Maleate Mirtazapine
Bioavailability ~70% (oral) ~50% (oral)
BBB Penetration High (brain/blood = 1.2) Moderate (brain/blood = 0.5)
Half-Life (t₁/₂) 21–34 hours 20–40 hours
Metabolism CYP2D6/3A4 CYP1A2/3A4

Data from

Mianserin’s lipophilicity ensures rapid CNS entry, while mirtazapine’s reduced BBB penetration correlates with fewer CNS side effects (e.g., drowsiness) .

Clinical Efficacy and Tolerability

  • Mianserin : Effective in treatment-resistant depression, with remission rates of 60–65% in MDD trials. Common side effects include dry mouth, constipation (5-HT₃ blockade), and weight gain .
  • Mirtazapine : Preferred in patients with insomnia or anxiety due to potent H₁ blockade (sedation) but lower risk of sexual dysfunction compared to SSRIs .
  • 6-Methoxymianserin : Preclinical data suggest comparable efficacy to mianserin but require human trials for validation .

Biological Activity

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate (CAS No. 94293-53-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 94293-53-5
  • PubChem CID : 71301374

Pharmacological Profile

Research indicates that 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate exhibits various pharmacological effects:

  • Antidepressant Activity : The compound has been studied for its potential use as an antidepressant. It acts as a reversible antagonist for serotonergic G-protein coupled receptors (GPCRs), which are crucial in mood regulation .
  • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The exact mechanism of action is not fully elucidated; however, it is believed that the compound interacts with multiple neurotransmitter systems, including serotonin and norepinephrine pathways. This polypharmacology may contribute to its antidepressant and neuroprotective effects.

Clinical Trials

Several clinical trials have investigated the efficacy of compounds similar to 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate:

  • Study on Antidepressant Efficacy : A randomized controlled trial assessed the antidepressant effects of a similar compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo .
  • Neuroprotective Study : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Compound NameAntidepressant ActivityNeuroprotective EffectReference
Compound AModerateHigh
Compound BHighModerate
Hexahydro CompoundHighHigh

Q & A

Q. What are the established methods for synthesizing 1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate, and how can purity be ensured?

The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example, maleate salt formation requires reacting the free base with maleic acid in a polar solvent (e.g., ethanol) under reflux. Purity is ensured via reverse-phase HPLC with UV detection (e.g., 254 nm), where impurities like oxidation byproducts (e.g., 2-oxide derivatives) and unreacted intermediates are monitored . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/methanol) is also used for purification.

Q. Which analytical techniques are recommended for characterizing this compound and its impurities?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation. Impurity profiling employs HPLC with a C18 column and mobile phases like phosphate buffer-acetonitrile (pH 3.0). Peaks corresponding to known impurities (e.g., Impurity A: 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide) are quantified against reference standards . Thresholds for reporting impurities should follow ICH guidelines (e.g., ≤0.10% for unknown impurities).

Q. What pharmacological assays are suitable for evaluating its serotonin receptor antagonism?

In vitro assays include competitive binding studies using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A receptors) on rat cortical membranes. Functional assays like calcium flux in HEK293 cells transfected with human 5-HT receptors provide potency (IC₅₀) data. In vivo models, such as the forced swim test in rodents, assess antidepressant-like activity linked to serotonin modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Use a design-of-experiments (DoE) approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For cyclocondensation, anhydrous conditions and inert atmospheres minimize side reactions. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression. Scaling from lab to pilot plant requires addressing heat transfer and mixing efficiency, referencing chemical engineering principles in reactor design .

Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or metabolite interference. Cross-validate using LC-MS/MS to quantify plasma and brain concentrations in vivo. Compare receptor binding affinities across species (e.g., human vs. rodent receptors) and assess off-target effects via broad-panel screening (e.g., CEREP’s BioPrint®) .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., oxidation, hydrolysis) are identified using forced degradation (e.g., exposure to H₂O₂ or acidic/alkaline conditions). Solid-state stability is assessed via XRPD to detect polymorphic transitions. Storage recommendations (e.g., desiccated, 2–8°C) are derived from Arrhenius modeling .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with receptor binding. Molecular docking (e.g., AutoDock Vina) simulates interactions with 5-HT₂A/2C receptors. QSAR models trained on analogues (e.g., mirtazapine derivatives) identify critical substituents for optimizing potency and selectivity .

Q. What methodologies are used to profile unknown impurities in batch samples?

Q. How can formulation challenges related to the maleate salt’s solubility be addressed?

Salt disproportionation is mitigated by selecting compatible excipients (e.g., cellulose derivatives). Solubility enhancement uses cyclodextrin inclusion complexes or nanosuspensions. Dissolution testing in biorelevant media (e.g., FaSSIF) predicts in vivo performance. Process optimization aligns with membrane separation technologies for particle size control .

Q. What green chemistry approaches reduce environmental impact during synthesis?

Replace volatile organic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF). Catalytic methods (e.g., enzymatic catalysis) reduce waste. Process intensification via continuous flow reactors minimizes energy consumption. Solvent recovery systems align with sustainability frameworks like CHEM21’s GSK solvent guide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.